molecular formula C21H32O4 B13426741 5alpha-Pregnan-11beta,17-diol-3,20-one

5alpha-Pregnan-11beta,17-diol-3,20-one

Cat. No.: B13426741
M. Wt: 348.5 g/mol
InChI Key: PSGMYFWTNUYMPH-SSEXRTCUSA-N
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Description

5alpha-Pregnan-11beta,17-diol-3,20-one is a steroid compound that plays a significant role in various biochemical pathways. It is an endogenous steroid, meaning it is naturally produced within the body. This compound is a metabolite in the androgen backdoor pathway, which is an alternative route for the biosynthesis of dihydrotestosterone (DHT) without the intermediate formation of testosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Pregnan-11beta,17-diol-3,20-one typically involves the reduction of 17alpha-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5alpha-reductase, which reduces the double bond in the steroid nucleus . The reaction conditions often include the use of specific reductive agents and controlled temperature settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic systems to catalyze the reduction of precursor steroids. These methods are advantageous due to their specificity and efficiency in producing the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5alpha-Pregnan-11beta,17-diol-3,20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to maintain the integrity of the steroid nucleus .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield various reduced forms of the steroid .

Scientific Research Applications

5alpha-Pregnan-11beta,17-diol-3,20-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5alpha-Pregnan-11beta,17-diol-3,20-one involves its role as an intermediate in the androgen backdoor pathway. It is converted from 17alpha-hydroxyprogesterone and eventually leads to the formation of dihydrotestosterone (DHT) without the intermediate formation of testosterone. This pathway is crucial for the regulation of androgen levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Pregnan-11beta,17-diol-3,20-one is unique due to its specific role in bypassing the conventional testosterone pathway, providing an alternative route for DHT synthesis. This makes it a critical compound in understanding androgen metabolism and its related disorders .

Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-18,24-25H,4-11H2,1-3H3/t13-,15-,16-,17-,18+,19-,20-,21+/m0/s1

InChI Key

PSGMYFWTNUYMPH-SSEXRTCUSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O

Origin of Product

United States

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